4-Bromocrotonic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

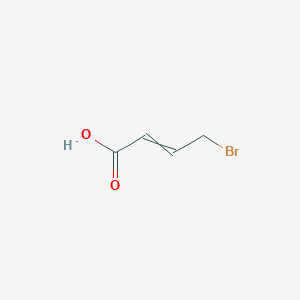

4-Bromocrotonic acid, also known as (E)-4-bromobut-2-enoic acid, is an organic compound with the molecular formula C4H5BrO2. This compound is characterized by the presence of a bromine atom attached to the fourth carbon of a crotonic acid backbone. It is a pale yellow to pale beige solid with a melting point of 74°C and a boiling point of 288°C . The compound is sparingly soluble in chloroform and slightly soluble in methanol .

Métodos De Preparación

4-Bromocrotonic acid can be synthesized through the bromination of crotonic acid. One common method involves the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide. The reaction is typically carried out in a solvent like carbon tetrachloride (CCl4) at elevated temperatures .

Synthetic Route:

- Dissolve crotonic acid in carbon tetrachloride.

- Add N-bromosuccinimide and a radical initiator to the solution.

- Heat the mixture to reflux, allowing the reaction to proceed.

- After completion, cool the reaction mixture and filter off any precipitated by-products.

- Purify the crude product using column chromatography to obtain this compound .

Industrial Production: In industrial settings, the process may be scaled up using continuous-flow photochemical reactors. This method enhances the efficiency and selectivity of the bromination reaction while reducing reaction times .

Análisis De Reacciones Químicas

4-Bromocrotonic acid undergoes various chemical reactions, including:

Oxidation:

- The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction:

- Reduction of this compound can yield 4-bromobutyric acid or other reduced forms.

Substitution:

- The bromine atom in this compound can be substituted with other nucleophiles such as amines, alcohols, or thiols under appropriate conditions .

Common Reagents and Conditions:

- Oxidizing agents like potassium permanganate or chromium trioxide.

- Reducing agents such as lithium aluminum hydride or sodium borohydride.

- Nucleophiles like ammonia, ethanol, or thiol compounds .

Major Products:

Aplicaciones Científicas De Investigación

Inhibition of Fatty Acid Oxidation

4-Bromocrotonic acid is primarily recognized for its role as an inhibitor of fatty acid oxidation. Research indicates that it effectively inhibits respiration supported by palmitoylcarnitine and acetoacetate in rat heart mitochondria. Notably, it selectively inactivates enzymes such as 3-ketoacyl-CoA thiolase and acetoacetyl-CoA thiolase, which are critical in the beta-oxidation pathway. This inhibition can lead to significant metabolic changes within cells.

- Case Study : A study demonstrated that when rat heart mitochondria were preincubated with this compound, the activity of key enzymes involved in fatty acid metabolism was markedly reduced, suggesting its potential use in metabolic research .

Neuroprotective Research

In a neurobiological context, this compound has been utilized to investigate oligodendroglial fatty acid metabolism. In experiments involving optic nerves incubated without glucose, the presence of this compound significantly reduced cell survival rates, indicating its role as a specific thiolase inhibitor affecting mitochondrial fatty acid beta-oxidation and ketolysis.

- Findings : The application of this compound led to a dramatic reduction in overall cell survival under glucose-limiting conditions, highlighting its importance in studies of neuronal energy metabolism .

Intermediate in Drug Synthesis

This compound serves as a valuable intermediate in the synthesis of various pharmaceutical compounds. Its ability to modulate long-chain acyl-CoA levels makes it particularly useful in developing drugs targeting metabolic disorders.

- Example : It is involved in the synthesis of FGFR inhibitors, which have potential therapeutic applications in treating certain cancers .

Antiproliferative Activity

This compound has also been explored for its antiproliferative properties. It is used in the preparation of derivatives that exhibit significant biological activity against various cancer cell lines.

- Research Insight : The synthesis of tetrahydropyridine thienopyrimidine derivatives utilizing this compound has shown promising results in inhibiting cell proliferation .

Summary Table of Applications

Mecanismo De Acción

4-Bromocrotonic acid acts as an inhibitor of fatty acid oxidation and ketone body degradation. In rat heart mitochondria, it inhibits the thiolase enzymes involved in these metabolic pathways. The compound must be activated in an energy-dependent reaction before exerting its inhibitory effects .

Molecular Targets and Pathways:

- Thiolase enzymes in the beta-oxidation pathway.

- Enzymes involved in ketone body metabolism .

Comparación Con Compuestos Similares

- 4-Chlorocrotonic acid

- 4-Iodocrotonic acid

- 4-Fluorocrotonic acid

Uniqueness:

- The presence of the bromine atom in 4-bromocrotonic acid imparts unique reactivity and properties compared to its halogenated counterparts. This makes it particularly useful in specific synthetic and research applications .

Propiedades

Fórmula molecular |

C4H5BrO2 |

|---|---|

Peso molecular |

164.99 g/mol |

Nombre IUPAC |

4-bromobut-2-enoic acid |

InChI |

InChI=1S/C4H5BrO2/c5-3-1-2-4(6)7/h1-2H,3H2,(H,6,7) |

Clave InChI |

DOTGZROJTAUYFQ-UHFFFAOYSA-N |

SMILES canónico |

C(C=CC(=O)O)Br |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.